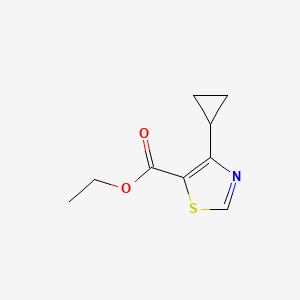

Ethyl 4-cyclopropylthiazole-5-carboxylate

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in the chemical sciences, particularly in medicinal chemistry. wisdomlib.org Its unique structure imparts a degree of aromaticity, creating a stable core that is amenable to various chemical modifications. nih.gov This versatility has made the thiazole nucleus a privileged structure found in a multitude of natural products and synthetic compounds with significant biological activity. bohrium.com

Prominent examples of thiazole-containing molecules include Vitamin B1 (Thiamine), which is essential for metabolism, and the penicillin family of antibiotics, which revolutionized the treatment of bacterial infections. nih.gov In modern drug discovery, the thiazole moiety is a key component in a wide array of therapeutic agents, contributing to treatments for various conditions. bohrium.com Molecules incorporating this ring have demonstrated activities including:

Antimicrobial (e.g., Sulfathiazole) nih.gov

Anticancer (e.g., Dasatinib) nih.gov

Antifungal (e.g., Abafungin) nih.gov

Anti-inflammatory (e.g., Fentiazac) nih.gov

Antiviral (e.g., Ritonavir) bohrium.com

The thiazole ring's ability to interact with biological targets, coupled with its synthetic accessibility, ensures its continued importance as a foundational building block for the development of novel and potent chemical entities. wisdomlib.orgbohrium.com

Historical Context of Thiazole-5-Carboxylate Research

The journey into thiazole chemistry began in the late 19th century, with the pioneering work of chemists like Arthur Hantzsch. In 1887, he reported a method that would become one of the most fundamental and widely used reactions for creating this heterocyclic system: the Hantzsch thiazole synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. researchgate.net This foundational method opened the door for chemists to synthesize a vast library of thiazole derivatives for further study.

Research into specifically functionalized thiazoles, such as those bearing a carboxylate group at the 5-position (thiazole-5-carboxylates), represents a logical progression in the field. The introduction of an ester group provides a chemical handle for further synthetic transformations, allowing for the creation of more complex molecules like amides and hydrazides. researchgate.net This has been crucial in developing compounds for structure-activity relationship (SAR) studies, which are vital for optimizing the therapeutic properties of a lead molecule. bohrium.com The synthesis of various substituted ethyl thiazole-5-carboxylates has served as a key step in the production of important pharmaceutical intermediates. google.comchemicalbook.com

Rationale for Investigating Ethyl 4-cyclopropylthiazole-5-carboxylate

The specific focus on this compound stems from a rational design approach common in medicinal chemistry, where known pharmacologically active structural motifs are combined to explore new chemical space and develop molecules with potentially enhanced properties. The rationale for its investigation can be deconstructed by examining its three key components:

The Thiazole-5-Carboxylate Core: As established, the thiazole ring is a well-validated pharmacophore. bohrium.com The ethyl carboxylate at the 5-position provides a site for modification and can influence the molecule's pharmacokinetic properties, such as absorption and metabolism.

The Cyclopropyl (B3062369) Group: The cyclopropane (B1198618) ring is another pivotal scaffold in modern drug design. researchgate.net Due to its unique steric and electronic properties—being a small, rigid ring with carbon-carbon bonds of high p-character—it is often used as a bioisostere for other groups. Introducing a cyclopropyl moiety can lead to improved metabolic stability, enhanced potency, and better binding affinity to biological targets by inducing a specific, favorable conformation. researchgate.net

Strategic Combination: The synthesis and study of this compound is driven by the hypothesis that combining the proven thiazole scaffold with the modulating properties of a cyclopropyl group can lead to novel compounds with unique biological activity profiles. The specific placement of the cyclopropyl group at position 4 and the ethyl ester at position 5 creates a distinct substitution pattern for investigation. Research on its isomer, ethyl 4-cyclopropylthiazole-2-carboxylate, has highlighted its potential in drug development due to the very same combination of structural features. cymitquimica.com

Below is a data table outlining the general chemical properties that can be anticipated for this class of compounds, based on related structures like ethyl 4-methylthiazole-5-carboxylate.

| Property | Predicted Value / Information | Reference Analog |

| Molecular Formula | C9H11NO2S | |

| Molecular Weight | 197.25 g/mol | |

| General Appearance | Likely a solid at room temperature | sigmaaldrich.com |

| Key Functional Groups | Thiazole Ring, Ethyl Ester, Cyclopropyl Group | |

| Solubility | Expected to have low solubility in water, soluble in organic solvents | General ester properties |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-7(6-3-4-6)10-5-13-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCFNUMAJXOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Cyclopropylthiazole 5 Carboxylate and Analogs

Direct Synthesis Approaches to Ethyl 4-cyclopropylthiazole-5-carboxylate

The most direct approaches to synthesizing this compound typically involve the construction of the thiazole (B1198619) ring as the key step, incorporating the cyclopropyl (B3062369) and ethyl carboxylate moieties from the outset.

Condensation Reactions for Thiazole-5-Carboxylate Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and is a primary method for producing thiazole-5-carboxylates. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of this compound, a key precursor is an α-halo derivative of ethyl 3-cyclopropyl-3-oxopropanoate.

The general reaction scheme for the Hantzsch synthesis of a 4-substituted-thiazole-5-carboxylate is as follows:

| Reactant 1 | Reactant 2 | Product |

| α-haloketoester | Thioamide | Substituted thiazole-5-carboxylate |

For the specific synthesis of this compound, the reaction would involve ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate and a suitable thioamide, such as thioformamide. The reaction proceeds via nucleophilic attack of the sulfur from the thioamide on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Ring-Closing Reactions for Thiazole Scaffold Formation

Alternative ring-closing strategies can also be employed to form the thiazole scaffold. These methods may involve the reaction of precursors that already contain the necessary atoms for the thiazole ring, which then undergo cyclization. For instance, a compound containing a cyclopropyl-substituted β-keto group and a thioamide functionality could be induced to cyclize under appropriate conditions.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound can also be approached by first synthesizing a key precursor, such as the corresponding carboxylic acid, which is then converted to the final ethyl ester.

Synthesis of 4-Cyclopropylthiazole-5-carboxylic Acid Precursors

The synthesis of 4-cyclopropylthiazole-5-carboxylic acid is a critical step in this approach. This precursor is typically prepared through the hydrolysis of its corresponding ethyl ester, this compound. The hydrolysis is generally carried out under basic conditions, for example, by heating the ester in the presence of a base like sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. researchgate.net

| Starting Material | Reagents | Product |

| This compound | 1. NaOH, heat 2. HCl | 4-Cyclopropylthiazole-5-carboxylic acid |

Esterification Methods for Ethyl Carboxylate Formation

Once 4-cyclopropylthiazole-5-carboxylic acid is obtained, it can be converted to the ethyl ester through various esterification methods.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. The carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ester. organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.orgyoutube.com

Steglich Esterification : This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification. The reaction is carried out at room temperature using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. scribd.comorganic-chemistry.orgorganic-chemistry.orgnih.gov This method is known for its mild reaction conditions and good yields. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Method | Reagents | Conditions |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux |

| Steglich Esterification | Ethanol, DCC, DMAP (catalyst) | Room Temperature |

Advanced Synthetic Strategies for Thiazole-5-Carboxylate Scaffolds

Modern synthetic chemistry offers several advanced strategies for the construction of highly substituted thiazole-5-carboxylate scaffolds, which can be applied to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the rate of thiazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to one-pot, multi-component reactions for the synthesis of various thiazole derivatives. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The synthesis of thiazole derivatives can be performed in a flow reactor, allowing for precise control of reaction parameters and facilitating multi-step synthetic sequences. uc.pt

C-H Activation/Functionalization : Direct functionalization of the thiazole C-H bonds is a powerful and atom-economical approach to introduce substituents. Palladium-catalyzed direct arylation at the 5-position of the thiazole ring has been reported, providing an efficient route to 5-arylthiazole derivatives. rsc.orgresearchgate.netacs.org This strategy could potentially be adapted for the introduction of other substituents.

These advanced methods offer promising avenues for the efficient and environmentally friendly synthesis of this compound and a diverse range of its analogs.

Cyclopropyl-Containing Thiazole Derivative Synthesis

The introduction of a cyclopropyl moiety onto the thiazole core can be accomplished by utilizing starting materials that already contain this group. The Hantzsch synthesis remains a highly adaptable and widely used technique for this purpose. researchgate.net The general principle involves the reaction of a suitable α-halocarbonyl compound with a thioamide. mdpi.com To synthesize a 4-cyclopropylthiazole (B1487570) derivative, a key intermediate is an α-haloketone bearing a cyclopropyl group, such as 2-bromo-1-cyclopropylethanone.

For instance, the synthesis of certain 4-cyclopropyl-thiazole derivatives has been achieved through the reaction of thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, demonstrating the successful incorporation of the cyclopropyl ketone precursor into the final thiazole ring. researchgate.net The reaction proceeds via a cyclization mechanism, forming the core heterocyclic structure. nih.gov The versatility of the Hantzsch method allows for the preparation of various analogs by modifying the thioamide and α-haloketone components. researchgate.net

A representative reaction for a related analog is outlined in the table below, illustrating the key components involved in a typical Hantzsch-type synthesis.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Yield |

|---|---|---|---|---|

| α-Halo-cyclopropylketone | Thioamide derivative | Ethanol, Reflux | Substituted 4-cyclopropylthiazole | Variable |

Alternative and environmentally benign approaches have also been developed, including solvent-free syntheses and the use of reusable catalysts to promote the condensation, enhancing reaction rates and yields. mdpi.comresearchgate.net These methods align with the principles of green chemistry while still providing efficient access to complex thiazole structures.

Stereoselective Synthesis Considerations for Thiazole Derivatives

While this compound is an achiral molecule, stereoselectivity becomes a critical consideration in the synthesis of its analogs where one or more chiral centers are present. The stereochemical outcome of a reaction is often determined by the chirality of the starting materials or the use of chiral catalysts and auxiliaries.

A common strategy for achieving stereoselectivity in thiazole synthesis is to employ a chiral thioamide derived from a chiral source, such as an amino acid. For example, the synthesis of an optically active thiazole derivative, ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate, was accomplished using Boc-d-alanine thioamide as the chiral starting material. scribd.com The reaction with ethyl bromopyruvate proceeds through a Hantzsch-type condensation, where the stereocenter from the alanine (B10760859) derivative is retained in the final product. scribd.com This approach effectively transfers the chirality from the precursor to the thiazole product.

The table below details an example of a stereoselective thiazole synthesis using a chiral thioamide.

| Chiral Reactant | Co-reactant | Key Reagents/Conditions | Chiral Product | Reported Yield |

|---|---|---|---|---|

| Boc-d-alanine thioamide | Ethyl bromopyruvate | KHCO3, Trifluoroacetic anhydride, Lutidine, DME | Ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate | 95% scribd.com |

Other advanced methods, such as the Robinson-Gabriel cyclisation, have also been developed for synthesizing chiral thiazole-containing amino acids. figshare.com When substituents on the thiazole ring create a stereocenter, as seen in some thiazolo[3,2-a]pyrimidine derivatives with an asymmetric carbon, the synthesis typically results in a racemic mixture that requires subsequent resolution. mdpi.com The development of asymmetric synthetic routes to directly obtain a single enantiomer is an ongoing area of research in heterocyclic chemistry.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Cyclopropylthiazole 5 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The electron-donating nature of the sulfur and nitrogen atoms in the ring generally activates it towards electrophiles. However, the precise reactivity and regioselectivity in Ethyl 4-cyclopropylthiazole-5-carboxylate are influenced by the electronic effects of the cyclopropyl (B3062369) and ethyl carboxylate groups.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related thiazole derivatives. researchgate.netmdpi.com The C2 position of the thiazole ring is known to be particularly acidic and reactive. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Reagents | Predicted Major Product |

|---|---|---|

| Br⁺ | Br₂ / FeBr₃ | Ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate |

| NO₂⁺ | HNO₃ / H₂SO₄ | Ethyl 4-cyclopropyl-2-nitrothiazole-5-carboxylate |

Note: The predictions are based on the general reactivity of thiazole rings and have not been experimentally verified for this specific compound.

Nucleophilic Additions and Substitutions Involving the Ester Moiety

The ethyl ester group at the 5-position is a key site for nucleophilic attack, allowing for a variety of transformations to produce other functional groups. These reactions are fundamental in the synthesis of novel derivatives with modified properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further derivatization. For instance, hydrolysis of related ethyl thiazole-5-carboxylates has been achieved using sodium hydroxide (B78521) in a mixture of ethanol (B145695) and tetrahydrofuran. mdpi.comgoogle.com

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is often facilitated by heating or by the use of coupling agents. The direct amidation of similar ethyl thiazole-5-carboxylates with amines has been reported to be challenging, often requiring the initial hydrolysis to the carboxylic acid followed by activation with coupling agents like EDC-HOBt. researchgate.netkoreascience.krsemanticscholar.org More direct methods using reagents like titanium(IV) chloride (TiCl₄) have also been developed for the amidation of carboxylic acids. researchgate.netnih.gov

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukmasterorganicchemistry.comyoutube.comyoutube.comrochester.edu This transformation provides access to hydroxymethylthiazole derivatives, which can be further functionalized.

Table 2: Nucleophilic Reactions at the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH / H₂O, EtOH | 4-Cyclopropylthiazole-5-carboxylic acid |

| Amidation | RNH₂, Heat or Coupling Agents | N-alkyl-4-cyclopropylthiazole-5-carboxamide |

Transformations of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. wikipedia.org This strain influences its chemical reactivity, making it susceptible to ring-opening reactions under certain conditions. The stability of the cyclopropyl group in this compound is an important consideration in synthetic transformations. researchgate.net

In the presence of strong acids, the cyclopropane (B1198618) ring can undergo protonation followed by nucleophilic attack, leading to ring-opened products. nih.govacs.orgnih.gov The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on the ring. For instance, donor-acceptor cyclopropanes are known to undergo ring-opening reactions catalyzed by Lewis acids. uni-regensburg.de Theoretical studies suggest that strong σ-acceptor groups can lead to the weakening and lengthening of the distal C-C bond of the cyclopropane ring. nih.gov

However, the cyclopropyl group is generally stable under many reaction conditions, including those typically used for the modification of the ester group or the thiazole ring. Its presence can enhance the metabolic stability of molecules in a drug design context.

Functional Group Interconversions of the Ester and Thiazole Ring

Beyond the individual reactions of the ester and thiazole moieties, a range of functional group interconversions can be envisioned to create more complex derivatives.

Conversion of the Ester to an Aldehyde: The ester can be partially reduced to an aldehyde using a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting 4-cyclopropylthiazole-5-carbaldehyde is a valuable synthon for various subsequent reactions, including Wittig reactions and reductive aminations.

Decarboxylation: The carboxylic acid, obtained from the hydrolysis of the ester, can undergo decarboxylation under thermal or catalytic conditions to yield 4-cyclopropylthiazole (B1487570). The ease of decarboxylation of aromatic carboxylic acids can be influenced by the presence of other functional groups and the reaction conditions. nih.govorganic-chemistry.orgarkat-usa.org

Table 3: Functional Group Interconversions

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 4-Cyclopropylthiazole-5-carbaldehyde |

Strategies for Novel Derivative Synthesis, including Targeted Derivatization

The chemical reactivity of this compound provides a platform for the synthesis of a wide array of novel derivatives with potentially interesting biological activities. researchgate.netdergipark.org.trkau.edu.sanih.govnih.govbepls.com The strategic combination of reactions discussed in the previous sections allows for targeted derivatization.

For example, the synthesis of novel thiazole-5-carboxamides has been a focus of research due to the diverse biological activities exhibited by this class of compounds, including anticancer and antimicrobial properties. mdpi.comresearchgate.netkoreascience.krresearchgate.net A general strategy involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a diverse range of amines to generate a library of amides.

Furthermore, the cyclopropyl group can be a key pharmacophore, and its combination with the thiazole nucleus offers opportunities for the design of new bioactive molecules. nih.govnih.gov The functional group interconversions allow for the introduction of various pharmacophoric elements at the 5-position of the thiazole ring, enabling the exploration of structure-activity relationships.

Table 4: Examples of Targeted Derivative Synthesis

| Target Derivative Class | Synthetic Strategy | Key Intermediate |

|---|---|---|

| Thiazole-5-carboxamides | Hydrolysis followed by amide coupling | 4-Cyclopropylthiazole-5-carboxylic acid |

| Thiazole-5-methanamines | Reduction of the ester to the alcohol, conversion to a leaving group, and substitution with an amine | (4-Cyclopropylthiazol-5-yl)methanol |

Computational Chemistry and Theoretical Studies of Ethyl 4 Cyclopropylthiazole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the optimized geometry and electronic properties of molecules like Ethyl 4-cyclopropylthiazole-5-carboxylate. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules is the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional with a 6-311++G(d,p) basis set. nih.govmaterialsciencejournal.org

B3LYP: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals, offering a good balance between computational cost and accuracy for many molecular systems. espublisher.com

6-311++G(d,p): This is a triple-zeta basis set, which means that each atomic orbital is represented by three basis functions. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and are crucial for accurately modeling bonding. nih.gov

The selection of this level of theory is anticipated to provide reliable predictions for the geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. youtube.com

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons. Its energy is related to the ionization potential, and its spatial distribution indicates the regions of the molecule that are most likely to act as an electron donor (nucleophilic sites). youtube.com

LUMO: The LUMO is the lowest energy orbital that is unoccupied. Its energy is related to the electron affinity, and its spatial distribution highlights the regions of the molecule that are most likely to accept electrons (electrophilic sites). youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small energy gap implies lower stability and higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) ring, while the LUMO may be distributed over the carboxylate group and the thiazole ring.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylate group. researchgate.net

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These regions are likely to be found around the hydrogen atoms. researchgate.net

Green Regions: These areas represent neutral or near-neutral electrostatic potential.

The MESP map provides a comprehensive picture of the molecule's charge distribution and complements the insights gained from FMO analysis.

Conformational Analysis and Energy Landscape Exploration

The presence of rotatable bonds in this compound, such as the bond connecting the cyclopropyl (B3062369) group to the thiazole ring and the bonds within the ethyl ester group, allows for the existence of multiple conformers. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy landscape of the molecule.

This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. The results of this analysis can be visualized as a potential energy surface (PES), which shows the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between conformers. Identifying the global minimum energy conformer is crucial as it represents the most populated and likely structure of the molecule under given conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.org It is widely used to predict UV-Visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. rsc.org

By applying TD-DFT calculations, one can determine the energies of the lowest singlet excited states and the nature of the electronic transitions (e.g., π → π* or n → π*). This information is crucial for understanding the photophysical properties of this compound and for interpreting its experimental UV-Visible spectrum. The calculations are often performed using the optimized ground-state geometry. rsc.org

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.2 | 295 | 0.25 |

| S₀ → S₂ | 4.8 | 258 | 0.10 |

| S₀ → S₃ | 5.5 | 225 | 0.45 |

Note: The values in this table are illustrative and represent a hypothetical outcome for the target molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intermolecular interactions within a molecule. rsc.org It provides a localized picture of the bonding in terms of Lewis-type structures (lone pairs and bonds). NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often referred to as hyperconjugative interactions, play a significant role in determining the structure, stability, and reactivity of the molecule. For this compound, NBO analysis can elucidate the interactions between the thiazole ring, the cyclopropyl group, and the ethyl carboxylate substituent.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are rooted in Density Functional Theory (DFT) and provide a quantitative basis for understanding and predicting chemical phenomena. The key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to the Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The gap between these orbitals (HOMO-LUMO gap) is a critical measure of the molecule's chemical stability and reactivity.

As of the latest literature review, specific computational studies detailing the quantum chemical descriptors and reactivity indices for this compound are not publicly available. While theoretical investigations have been conducted on various other thiazole derivatives, direct data for the title compound has not been reported.

Therefore, the following data tables remain to be populated pending future computational research on this specific molecule. The methodologies for generating such data would typically involve geometry optimization of the molecule using a specified level of theory (e.g., DFT with a basis set like B3LYP/6-311++G(d,p)) followed by the calculation of the relevant electronic properties.

Table 1: Calculated Quantum Chemical Descriptors for this compound No data available in published literature.

Table 2: Calculated Global Reactivity Indices for this compoundThe generation of this data through dedicated computational studies would be a valuable contribution to the chemical sciences, providing a foundational understanding of the reactivity of this compound and guiding its further exploration in medicinal and materials chemistry.

Molecular Interactions and Biological Target Engagement of Thiazole 5 Carboxylate Derivatives

Molecular Modeling and Docking Studies for Putative Binding Modes

Molecular modeling and docking simulations are crucial computational tools used to predict and analyze the binding orientation and affinity of ligands within the active site of a biological target. For thiazole-5-carboxylate derivatives, these studies have provided significant insights into their interactions with enzymes and receptors, guiding the rational design of more potent and selective compounds.

Docking studies have revealed that the thiazole (B1198619) core and its substituents can form a network of interactions with key amino acid residues. For instance, in the context of SARS-CoV-2 Main Protease (Mpro), a key enzyme for viral replication, thiazole-based inhibitors were designed to interact with the S2 subsite of the enzyme. nih.gov X-ray crystallography confirmed that these compounds could bind covalently to the catalytic Cys145 residue, a critical component for protease activity. nih.gov

Similarly, in studies of Xanthine Oxidase (XO), a key enzyme in purine (B94841) metabolism, the binding patterns of thiazole-5-carboxylic acid derivatives have been analyzed. ijper.org These computational models show the ligand occupying the catalytic active site, effectively blocking the substrate from binding. ijper.org For anticholinesterase agents, docking studies of thiazolylhydrazone derivatives with the Acetylcholinesterase (AChE) enzyme showed that the compounds were strongly bound within the active site in optimal conformations. mdpi.com The lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group was predicted to bind to the peripheral anionic site (PAS), while the benzylidenehydrazine (B8809509) moiety could engage with the catalytic active site (CAS). mdpi.com

| Target Protein | Thiazole Derivative Class | Key Predicted Interactions | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | Thiazole-5-carboxylic acid derivatives | Blocks catalytic active site, preventing substrate binding. | ijper.org |

| SARS-CoV-2 Main Protease (Mpro) | Thiazole-based covalent inhibitors | Interaction with S2 subsite; covalent binding to Cys145. | nih.gov |

| Acetylcholinesterase (AChE) | Thiazolylhydrazone derivatives | Binding to both Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS). | mdpi.com |

| Tubulin | 2,4-disubstituted thiazole derivatives | Binding to the tubulin active site, leading to polymerization inhibition. | [] |

Ligand-Protein Interaction Profiling

The efficacy of a ligand is determined by the specific non-covalent interactions it forms with its protein target. Profiling these interactions helps to understand the structural basis of a compound's activity and selectivity. Thiazole-5-carboxylate derivatives engage in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the development of inhibitors for the SARS-CoV-2 Main Protease, the thiazole core was identified as providing superior inhibition compared to an oxazole (B20620) core, suggesting its specific electronic and steric properties are crucial for optimal interaction within the S2 subsite. nih.gov Molecular docking of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids, which are analogues of thiazole-based XO inhibitors, revealed that key residues such as Glu802, Arg880, and Asn768 could form hydrogen bonds with the inhibitors. Furthermore, residues like Phe914 and Phe1009 were found to engage in π-π stacking and hydrophobic interactions, which are significant for the inhibitor's activity.

The design of anticholinesterase agents also highlights the importance of specific interactions. The methoxy (B1213986) groups on some thiazolylhydrazone derivatives were inspired by the drug donepezil (B133215) and are believed to contribute to binding within the enzyme's active site. mdpi.com The hydrazine (B178648) moiety is thought to act as a basic center, potentially forming key hydrogen bonds or electrostatic interactions. mdpi.com

Enzyme Inhibition Mechanisms (e.g., Xanthine Oxidase)

Thiazole-5-carboxylate derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways. A prominent example is the inhibition of Xanthine Oxidase (XO), an enzyme whose overactivity leads to hyperuricemia and gout. Many potent, non-purine XO inhibitors, such as the drug febuxostat, are based on a 2-phenylthiazole (B155284) scaffold.

Research has focused on designing novel thiazole-5-carboxylic acid derivatives as XO inhibitors. ijper.org Enzyme kinetic studies on some of these derivatives have revealed a mixed-type inhibition behavior, meaning they can bind to both the free enzyme and the enzyme-substrate complex. ijper.org Structure-activity relationship (SAR) studies have shown that di-substituted compounds on a peripheral phenyl ring (Ring B) are often more potent than mono-substituted derivatives, and that para-substitution is particularly crucial for inhibitory potential. ijper.org

Beyond Xanthine Oxidase, thiazole derivatives have demonstrated inhibitory activity against other enzymes. Certain thiazole-based compounds have been identified as potent, reversible covalent inhibitors of the SARS-CoV-2 Main Protease, with IC50 values comparable to the clinical candidate nirmatrelvir. nih.gov Additionally, new thiazolylhydrazone derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, with some compounds exhibiting IC50 values in the low nanomolar range. mdpi.com

| Target Enzyme | Thiazole Derivative | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | GK-20 (a thiazole-5-carboxylic acid derivative) | 0.45 µM | ijper.org |

| SARS-CoV-2 Main Protease (Mpro) | Compound MC12 | 77.7 ± 14.1 nM | nih.gov |

| Acetylcholinesterase (AChE) | Compound 2i (a thiazolylhydrazone derivative) | 0.028 ± 0.001 µM | mdpi.com |

| Acetylcholinesterase (AChE) | Compound 2g (a thiazolylhydrazone derivative) | 0.031 ± 0.001 µM | mdpi.com |

Receptor Antagonism/Agonism Hypotheses (e.g., GPR39)

In addition to inhibiting enzymes, thiazole derivatives can modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs). While the prompt mentions GPR39 as an example, specific research has highlighted the activity of thiazole derivatives at other GPCRs, such as GPR119. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin (B600854) secretion.

A series of 4-(phenoxymethyl)thiazole derivatives were synthesized and evaluated for their GPR119 agonistic effect. nih.gov Several of these compounds, particularly those incorporating a pyrrolidine-2,5-dione moiety, demonstrated potent GPR119 agonistic activities. nih.gov For example, compound 32d showed excellent in vitro activity with an EC50 value of 18 nM. nih.gov Importantly, these compounds also exhibited improved stability in human and rat liver microsomes compared to earlier GPR119 agonists. nih.gov This line of research demonstrates that the thiazole scaffold can be effectively utilized to create potent receptor agonists for metabolic diseases.

Investigations into Cellular Mechanisms of Action

The molecular interactions and target engagement of thiazole-5-carboxylate derivatives translate into specific cellular effects. The inhibition of key enzymes or modulation of receptors initiates downstream signaling cascades that result in a therapeutic outcome.

In the context of cancer, the antiproliferative activity of some thiazole derivatives has been linked to the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. Other thiazole derivatives have shown cytotoxic effects against various human cancer cell lines, including those of the liver, lung, and colon. nih.gov

For metabolic diseases, the agonism of GPR119 by 4-(phenoxymethyl)thiazole derivatives leads to a clear physiological response. In animal models, potent agonists like compounds 27 and 32d were shown to lower glucose excursion during an oral glucose tolerance test, confirming their potential as antidiabetic agents. nih.gov

In the field of neurodegenerative diseases, the inhibition of acetylcholinesterase by thiazolylhydrazone derivatives is a key mechanism for increasing acetylcholine (B1216132) levels in the brain, which is a primary strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Structure Activity Relationship Sar Studies of Thiazole 5 Carboxylate Scaffolds

Influence of Substituents on the Thiazole (B1198619) Ring

The biological activity of the thiazole nucleus is highly dependent on the substituents at its C2, C4, and C5 positions. globalresearchonline.net Modifications at these positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Research on various 2,4-disubstituted thiazoles has shown that both the electronic and steric properties of the substituents are critical. For instance, in a series of 2,4-disubstituted thiazole derivatives synthesized as potential antimicrobial agents, the presence of electron-withdrawing groups like a nitro group (NO₂) or electron-donating groups like a methoxy (B1213986) group (OCH₃) at the para position of a phenyl ring at C2 significantly improved antimicrobial activity. researchgate.net Similarly, studies on anticancer agents have revealed that substitutions on a phenyl ring at the C2 position of the thiazole are crucial for activity. nih.gov

The substituent at the C4 position also plays a pivotal role. In one study, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov Another study on 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated that the nature of the group at C4 affects the compound's antiproliferative activity. nih.gov

Substitutions at the C5 position have been shown to modulate potency. In a study of RORγt inhibitors, increasing the size of the substituent at the C5 position of the thiazole ring (from H to methyl, ethyl, isopropyl, etc.) led to improved potency. researchgate.net This highlights the importance of steric bulk at this position for specific receptor interactions.

| Compound | C4-Substituent | Relative Antifungal Activity | Relative Antituberculosis Activity |

|---|---|---|---|

| 59 | p-bromophenyl | Increased | Increased |

| Reference Compound | Unsubstituted Phenyl | Baseline | Baseline |

Role of the Cyclopropyl (B3062369) Moiety in Molecular Recognition

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often referred to as a "versatile player" in drug design. acs.orgnih.gov Its incorporation into a molecule, such as at the C4 position of the thiazole ring, can profoundly influence the compound's interaction with biological targets.

Key properties of the cyclopropyl ring that contribute to its role in molecular recognition include:

Conformational Rigidity : The three-membered ring is conformationally constrained, which can help to lock the molecule in a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to enhanced potency. nih.goviris-biotech.de

Metabolic Stability : The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains. Replacing metabolically vulnerable groups (like an isopropyl group) with a cyclopropyl moiety can block sites of metabolism by enzymes such as cytochrome P450, thereby increasing the compound's half-life and bioavailability. acs.orgiris-biotech.de

Enhanced Potency : The unique electronic character of the cyclopropyl ring, which has enhanced π-character in its C-C bonds, allows it to participate in favorable interactions with target proteins. This can lead to improved binding affinity and, consequently, higher potency. acs.orgscientificupdate.com

In the context of Ethyl 4-cyclopropylthiazole-5-carboxylate, the cyclopropyl moiety at the C4 position introduces a rigid, lipophilic group that can orient the rest of the molecule for optimal interaction within a binding pocket. Its metabolic stability is also a key advantage for drug development. nih.goviris-biotech.de

| Property | Contribution of Cyclopropyl Moiety | Impact on Molecular Recognition & Activity |

|---|---|---|

| Conformational Constraint | Reduces rotational freedom, fixes geometry. | Entropically favorable binding, increased potency. |

| Metabolic Stability | Resistant to CYP450-mediated oxidation. | Increased in vivo half-life and exposure. |

| Potency | Provides unique electronic and steric interactions. | Enhanced binding affinity to target proteins. |

| Lipophilicity | Acts as a rigid, lipophilic element. | Modulates solubility and membrane permeability. |

Impact of Ester Group Modifications

The ethyl carboxylate group at the C5 position is a critical feature of the molecule, serving as a key point for modification to probe SAR and optimize properties. The ester can act as a hydrogen bond acceptor and contributes to the electronic nature of the thiazole ring. nih.gov Modifications of this group, such as hydrolysis, amidation, or bioisosteric replacement, can have a significant impact on biological activity.

Hydrolysis to Carboxylic Acid : Conversion of the ethyl ester to the corresponding carboxylic acid introduces a potentially ionizable group that can act as a strong hydrogen bond donor and acceptor. This change dramatically alters the compound's polarity, solubility, and ability to interact with charged residues in a target's active site. In many cases, the carboxylic acid is the active form of the drug, with the ester serving as a prodrug to improve cell permeability.

Conversion to Amides : Replacing the ester with an amide (carboxamide) introduces a hydrogen bond donor (the N-H group) and maintains a hydrogen bond acceptor (the carbonyl oxygen). This modification can lead to different binding modes and potencies. For example, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and showed moderate to high anticancer activity, indicating the viability of the amide moiety at this position. mdpi.com

| Modification | New Functional Group | Potential Impact on Activity | Reference |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | Alters polarity; may be the active form (prodrug strategy). | mdpi.com |

| Amidation | Carboxamide (-CONH₂) | Introduces H-bond donor; alters binding interactions. | mdpi.com |

| Bioisosteric Replacement | Oxadiazole, Triazole | Improves metabolic stability against esterases. | cambridgemedchemconsulting.com |

| Removal | Hydrogen (-H) | Can increase antimicrobial activity for some targets. | nih.gov |

Positional Isomerism and Biological Activity

The specific arrangement of substituents on the thiazole ring is fundamental to a compound's biological profile. Isomerism, where compounds have the same formula but different arrangements of atoms, can lead to vastly different pharmacological outcomes, including potency, selectivity, and even the mechanism of action. nih.gov

For a trisubstituted thiazole like this compound, moving any of the three key functional groups—the cyclopropyl group, the ethyl carboxylate group, or the substituent at C2 (implicitly hydrogen in the title compound)—to a different position on the ring would create a positional isomer with potentially distinct properties.

A study on benzylidene-hydrazinyl-thiazole inhibitors of α-glucosidase directly demonstrated the critical role of positional isomerism. The researchers synthesized pairs of isomers with a methyl group at either the 3- or 4-position of a piperidine (B6355638) ring substituent. The results showed that this seemingly minor structural change was pivotal in either improving or deteriorating enzyme binding and inhibitory potency. Molecular modeling revealed that the 4-methyl derivatives were more selective as they formed more numerous and stronger molecular contacts with the enzyme compared to their 3-methyl counterparts. nih.gov

This principle can be extrapolated to the thiazole-5-carboxylate scaffold. For example, shifting the cyclopropyl group from C4 to C2 would create Ethyl 2-cyclopropylthiazole-5-carboxylate. This would place the rigid cyclopropyl group adjacent to the ring's nitrogen atom, significantly altering the molecule's steric and electronic profile and its potential interactions with a biological target. Similarly, swapping the positions of the cyclopropyl and carboxylate groups to yield Ethyl 5-cyclopropylthiazole-4-carboxylate would result in a distinct molecule whose different charge distribution and shape would lead to a different biological activity profile. Therefore, the specific 4-cyclopropyl-5-carboxylate arrangement is a deliberate design choice that dictates the compound's interaction with its intended target.

Non Biological Chemical Applications of Thiazole 5 Carboxylic Acid Derivatives

Corrosion Inhibition Studies in Various Media

Thiazole (B1198619) derivatives are recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. researchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which can interact with metal surfaces to form a protective film. ekb.egresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium. researchgate.net

Studies on compounds like thiazole-5-carboxylic acid have demonstrated their ability to inhibit the corrosion of mild steel in sodium chloride solutions. ekb.egresearchgate.net The inhibition efficiency is influenced by the inhibitor's concentration and the operating temperature. ekb.egeurjchem.com Generally, the efficiency increases with higher concentrations but may decrease at elevated temperatures. ekb.egeurjchem.com

The mechanism of inhibition involves the adsorption of the thiazole derivative onto the metal surface. This adsorption can be a combination of physical (electrostatic) and chemical interactions. nih.gov The heteroatoms in the thiazole ring can coordinate with the metal atoms, leading to the formation of a stable, protective layer. ekb.eg The effectiveness of these compounds is often enhanced by the presence of various substituent groups on the thiazole ring. researchgate.net

Research on a range of thiazole derivatives has shown them to be mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. eurjchem.comnih.gov The adsorption of these inhibitors on a metal surface often follows established adsorption isotherms, such as the Langmuir or Temkin isotherms. eurjchem.com

Table 1: Corrosion Inhibition Data for Thiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Varies with concentration | eurjchem.com |

| Thiazole-5-carboxylic acid | Mild Steel | NaCl solution | Varies with concentration and temperature | ekb.egresearchgate.net |

| Imidazole-substituted thiazolo[5,4-d]thiazole | Mild Steel | 1 M HCl | 95.79 | researchgate.net |

| Bimannich base with thiazole | Carbon Steel | Cl⁻ + H₂S + CO₂ | >90% at 400 ppm | nih.gov |

Interactive Data Table

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Varies with concentration | eurjchem.com |

| Thiazole-5-carboxylic acid | Mild Steel | NaCl solution | Varies with concentration and temperature | ekb.egresearchgate.net |

| Imidazole-substituted thiazolo[5,4-d]thiazole | Mild Steel | 1 M HCl | 95.79 | researchgate.net |

| Bimannich base with thiazole | Carbon Steel | Cl⁻ + H₂S + CO₂ | >90% at 400 ppm | nih.gov |

| Thiazolidinedione derivatives | Copper | 3.5 wt.% NaCl | 96 | mdpi.com |

Potential Applications in Material Science

The rigid, planar structure and extended π-conjugated system of the thiazole ring make its derivatives, such as thiazolo[5,4-d]thiazoles, suitable for applications in material science, particularly in the field of organic electronics. researchgate.net These compounds have been incorporated into photoactive polymers and small molecules for use in organic solar cells. researchgate.net

Thiazole-based copolymers have been synthesized and investigated as donor materials in polymer solar cells. researchgate.net The properties of these polymers, such as their band gap, electronic energy levels, and charge carrier mobilities, can be tuned by modifying the chemical structure of the thiazole derivative. researchgate.net

Furthermore, thiazole derivatives have been used as additives in polyurethane coatings to enhance their properties. researchgate.net The incorporation of these compounds can improve the antimicrobial and other functional characteristics of the coating material. researchgate.net The development of thiazole-bridged conjugated microporous polymers has also been explored for applications in photocatalysis. researchgate.net

Conclusion and Future Perspectives in Ethyl 4 Cyclopropylthiazole 5 Carboxylate Research

Current Research Gaps and Challenges

Despite the broad interest in thiazole (B1198619) derivatives, research specifically focused on Ethyl 4-cyclopropylthiazole-5-carboxylate is not extensively detailed in publicly available literature. nih.govresearchgate.net This scarcity of specific data itself constitutes a primary research gap. The challenges in advancing the study of this compound are multifaceted, spanning from its synthesis to the characterization of its properties and potential applications.

Key challenges include:

Limited Synthesis Optimization: While classical methods like the Hantzsch thiazole synthesis are foundational, they often involve harsh reagents and can generate significant waste, posing environmental concerns. nih.govresearchgate.net There is a lack of optimized, high-yield, and environmentally benign synthetic routes tailored specifically for this compound.

Scarcity of Biological Activity Data: The therapeutic potential of many thiazole derivatives has been widely documented, with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govkau.edu.saresearchgate.net However, there is a significant gap in the in-vitro and in-vivo evaluation of this compound for any specific biological activity.

Physicochemical Characterization: Comprehensive data on the compound's physicochemical properties, such as solubility, stability, and crystal structure, are not readily available. This information is crucial for any potential development in materials science or as a pharmaceutical agent.

Structure-Activity Relationship (SAR) Studies: Without a baseline of biological activity, it is impossible to conduct SAR studies. fabad.org.tr Understanding how the cyclopropyl (B3062369) and ethyl carboxylate moieties influence the compound's interaction with biological targets remains a significant unknown.

| Research Area | Identified Gaps and Challenges |

| Synthetic Chemistry | Lack of green, scalable, and high-yield synthesis protocols. Need to move beyond traditional methods that use hazardous materials. nih.govresearchgate.net |

| Medicinal Chemistry | Absence of screening data for biological activities (e.g., anticancer, antimicrobial, anti-inflammatory). nih.govkau.edu.sa |

| Pharmacology | No available data on pharmacokinetic and pharmacodynamic profiles. |

| Material Science | Unexplored potential in applications such as organic electronics or functional dyes. |

| Physicochemical Data | Incomplete characterization of fundamental properties like solubility, melting point, and crystal structure. |

Emerging Methodologies in Thiazole Chemistry

The broader field of thiazole chemistry is experiencing a surge of innovation, with new methodologies that offer solutions to the challenges posed by classical synthesis. These emerging techniques could be pivotal in advancing the study of this compound.

Green Synthetic Approaches: There is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing thiazole derivatives. researcher.life These "green" techniques offer advantages in cost-effectiveness, scalability, and safety. researchgate.net

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields by utilizing microwave irradiation for efficient heating. medmedchem.com

Ultrasound Synthesis: The use of ultrasonic waves can enhance reaction rates and yields through acoustic cavitation. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids minimizes environmental impact. researchgate.netmedmedchem.com

Mechanochemistry: Solvent-free reactions conducted through grinding (mechanosynthesis) represent a highly efficient and sustainable synthetic route. researchgate.net

Advanced Catalysis and Reaction Design: Modern synthetic organic chemistry provides powerful tools for constructing complex molecules with high precision.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, offering high atom economy and efficiency. researchgate.net They are a sustainable methodology for generating diverse, biologically active molecules. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: These reactions are essential for the functionalization of the thiazole ring, allowing for the introduction of various substituents to explore structure-activity relationships. numberanalytics.com

| Methodology | Description | Potential Advantages for Synthesis |

| Microwave Irradiation | Utilizes microwave energy to heat reactions rapidly and uniformly. medmedchem.com | Reduced reaction time, increased product yields, enhanced reaction selectivity. researcher.lifemedmedchem.com |

| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to induce chemical reactions. nih.govresearchgate.net | Improved yields, shorter reaction times, milder reaction conditions. |

| Mechanochemistry | Involves grinding solid reactants together, often without a solvent. researchgate.net | Environmentally friendly (solvent-free), high efficiency, access to novel reactivity. |

| Multicomponent Reactions | Combines three or more reactants in a one-pot synthesis. researchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. |

| Green Catalysts & Solvents | Use of non-toxic catalysts and environmentally benign solvents like water. nih.govresearcher.life | Reduced environmental impact, improved safety, potential for cost savings. researchgate.net |

Potential Avenues for Advanced Synthetic and Application-Oriented Research

The future of research on this compound is ripe with possibilities, leveraging emerging synthetic methods to unlock its potential applications.

Advanced Synthetic Research:

Development of Novel Synthetic Pathways: A primary focus should be the application of the emerging methodologies described above to develop a novel, efficient, and green synthesis for this compound. This would facilitate the production of the compound in sufficient quantities for further study.

Library Synthesis: Using MCRs or parallel synthesis techniques, a library of analogues could be created by modifying the substituents on the thiazole ring. This would be the first step towards systematic SAR studies.

Application-Oriented Research:

Broad Biological Screening: The compound should be subjected to broad-spectrum biological screening to identify any potential therapeutic activities. Given the known properties of thiazoles, initial screening could focus on anticancer, antibacterial, antifungal, and anti-inflammatory assays. nih.govkau.edu.saresearchgate.net

Agrochemical Potential: Thiazole derivatives are used as pesticides. researchgate.net this compound could be evaluated for potential herbicidal or fungicidal properties.

Material Science Exploration: The unique electronic properties of the thiazole ring suggest potential applications in organic electronics. nih.gov Research could explore its use as a building block for organic semiconductors or dyes.

The path forward for this compound involves a foundational phase of synthetic route development, followed by a comprehensive exploration of its chemical and biological properties. By addressing the current research gaps with emerging methodologies, the scientific community can unlock the full potential of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.